molecular formula C9H19NO3S B7563315 [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol

[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol

Cat. No. B7563315
M. Wt: 221.32 g/mol
InChI Key: QXYSKWPRNKDIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol involves its binding to the α7 nicotinic acetylcholine receptor and increasing its sensitivity to acetylcholine. This results in an increase in the activity of the receptor and subsequent downstream effects such as increased neurotransmitter release and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Its modulation of the α7 nicotinic acetylcholine receptor has been shown to enhance cognitive function, improve memory, and increase attention span. It has also been found to have potential anti-inflammatory effects and may have therapeutic potential in various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol for lab experiments is its high purity and yield. This makes it an ideal compound for studying the effects of its modulation of the α7 nicotinic acetylcholine receptor. However, one limitation of this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol. One direction is to further explore its potential therapeutic effects in neurological and inflammatory disorders. Another direction is to investigate its effects on other nicotinic acetylcholine receptors and their potential therapeutic applications. Additionally, research could be done to optimize the synthesis method and reduce the cost of the compound, making it more accessible for scientific research.

Synthesis Methods

The synthesis of [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol involves the reaction of pyrrolidine with 3-chloropropyl methyl sulfone in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield the final compound. This synthesis method has been reported in several scientific publications and has been found to yield high purity and yield of the compound.

Scientific Research Applications

[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol has been found to have various potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various cognitive processes such as learning and memory, and its modulation has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

[1-(3-methylsulfonylpropyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-14(12,13)7-3-6-10-5-2-4-9(10)8-11/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYSKWPRNKDIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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